3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-2-6-10-11-7(13-6)9-5(12)3-4-8/h2-4H2,1H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIHUHXXBJILSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401543 | |
| Record name | 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391864-01-0 | |
| Record name | 3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391864-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the propanamide position undergoes nucleophilic substitution under specific conditions:
Mechanistic Insight : The reaction proceeds via an Sₙ2 mechanism, where the nucleophile displaces the chloride ion. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state .
Hydrolysis Reactions
The amide bond and chloro group are susceptible to hydrolysis:
Acidic Hydrolysis
-
Conditions : 6 M HCl, 90°C, 8 h
-
Product : 3-Chloropropanoic acid + 5-ethyl-1,3,4-thiadiazol-2-amine
Basic Hydrolysis
-
Conditions : 2 M NaOH, ethanol, reflux, 5 h
-
Product : Sodium 3-chloropropanoate + 5-ethyl-1,3,4-thiadiazol-2-amine
Oxidation Reactions
The thiadiazole ring undergoes oxidation at the sulfur atom:
| Oxidizing Agent | Conditions | Product | Sulfur Oxidation State |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT, 12 h | 3-Chloro-N-(5-ethyl-1,3,4-thiadiazole-2-sulfonyl)propanamide | +4 (Sulfone) |
| m-CPBA | DCM, 0°C, 2 h | 3-Chloro-N-(5-ethyl-1,3,4-thiadiazole-2-sulfinyl)propanamide | +2 (Sulfoxide) |
Key Observation : Sulfone derivatives exhibit enhanced thermal stability compared to sulfoxides.
Reduction Reactions
The amide group can be reduced to form amines:
-
Reducing Agent : LiAlH₄
-
Conditions : THF, reflux, 3 h
-
Product : 3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propylamine
-
Yield : 62%
Cyclization Reactions
The compound participates in heterocycle formation:
-
Reagent : Hydrazine hydrate
-
Conditions : Ethanol, 70°C, 10 h
-
Product : 5-(3-Chloropropyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3,4-oxadiazole
Conjugation with Biomolecules
The chloro group facilitates bioconjugation:
| Target Molecule | Coupling Agent | Product | Application |
|---|---|---|---|
| Glutathione | K₂CO₃, DMF, 24 h | Glutathione-3-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | Prodrug development |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss | Primary Decomposition Product |
|---|---|---|
| 180–220°C | 28% | 5-Ethyl-1,3,4-thiadiazol-2-amine |
| 220–280°C | 52% | Chlorinated hydrocarbons + CO₂ |
Photochemical Reactions
UV irradiation (254 nm) in methanol induces:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole moieties often exhibit significant anticancer properties. Specifically, 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been studied for its ability to inhibit specific cancer cell lines. The mechanism of action involves interaction with molecular targets that regulate cell proliferation and apoptosis pathways.
Case Study : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. Further research is necessary to elucidate the specific pathways involved and optimize its efficacy against different types of tumors.
Microbial Activity
Beyond its anticancer potential, this compound has been explored for its antimicrobial properties. It has been used to modify chitosan, enhancing its antibacterial activity against both Gram-positive and Gram-negative bacteria.
Application Method : Modified chitosan derivatives were tested using the agar well diffusion technique, demonstrating effective inhibition of pathogenic bacteria. This suggests that this compound could be developed into new antimicrobial agents or incorporated into existing formulations to improve their efficacy.
Agrochemical Applications
The compound's biological activity extends to agriculture, where it can be utilized in the development of agrochemicals and pesticides. Its effectiveness against certain pests and pathogens positions it as a candidate for sustainable agricultural practices.
Research Insights : Studies have indicated that thiadiazole derivatives can enhance plant resistance to diseases while minimizing the environmental impact compared to traditional chemical pesticides.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Impact on Molecular Weight :
- The cyclopropyl analog (231.70 g/mol) has a slightly lower molecular weight than the target compound (232.70 g/mol) due to the smaller cyclopropyl group replacing ethyl .
- Introducing a sulfonylphenyl group (e.g., in C₁₃H₁₄ClN₅O₃S₂) increases molecular weight significantly (383.86 g/mol), reflecting the added complexity of the sulfonamide moiety .
Functional Group Variations: Ethyl vs. Chlorine Position: The 3-chloro substituent in the target compound contrasts with 2-chloro in C₇H₁₀ClN₃OS₂, which could alter electronic distribution and reactivity . Sulfonylphenyl vs. Propanamide Backbone: Sulfonylphenyl-containing analogs (e.g., C₁₃H₁₄ClN₅O₃S₂) exhibit distinct solubility and binding properties due to the polar sulfonyl group .
Synthesis Methodologies :
- While direct synthesis data for the target compound are unavailable, describes the use of EDCI/HOBt coupling for similar thiadiazolyl carboxamides, suggesting a viable route for its preparation .
- The cyclopropyl and ethylthio analogs likely employ nucleophilic substitution or cyclocondensation reactions, as seen in thiadiazole synthesis literature .
Research Findings and Implications
- Biological Activity : Although biological data for the target compound are absent, its phenyl-substituted analog (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide) highlights the importance of aromatic groups in enhancing antimicrobial activity .
- Thermal Stability : Melting points for related compounds (e.g., 133–135°C for pyrazole-carboxamide derivatives in ) suggest moderate thermal stability, which may extrapolate to the target compound .
Biological Activity
Overview
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a thiadiazole derivative with the molecular formula C7H10ClN3OS. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Weight : 219.69 g/mol
- CAS Number : 391864-01-0
- Chemical Structure : The compound features a thiadiazole ring substituted with an ethyl group and a chlorine atom, contributing to its biological activity.
Antimicrobial Properties
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates efficacy against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been evaluated against pathogens such as Candida species, revealing promising antifungal properties .
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Candida glabrata | 32 |
| Staphylococcus aureus | 8 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it inhibits the proliferation of specific cancer cell lines. For example, in vitro assays demonstrated that this compound effectively reduced cell viability in human breast cancer (MCF-7) and leukemia (HL-60) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HL-60 | 15.0 |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in cell signaling pathways. It is believed to induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels . Additionally, its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Antifungal Efficacy Study : A comprehensive study evaluated the antifungal activity of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited lower toxicity to human cells compared to traditional antifungals while maintaining effective antifungal action against resistant strains of Candida species .
- Anticancer Activity Assessment : An in vitro study assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it significantly inhibited cell growth in MCF-7 and HL-60 cells through mechanisms involving apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
When compared to other thiadiazole derivatives, this compound exhibits unique biological properties due to its specific substitution pattern:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | Moderate | Low |
| 3-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide | High | Moderate |
| This compound | High | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide?
- Methodology : A two-step approach is commonly employed:
Synthesis of 5-ethyl-1,3,4-thiadiazol-2-amine : Cyclize thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) to precipitate the intermediate .
Acetamide formation : React the amine intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Use dioxane or THF as a solvent, monitor reaction progress via TLC, and recrystallize the product from ethanol or ethanol-DMF mixtures .
- Key Considerations : Optimize stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride) and reaction time (4–6 hours) to minimize byproducts like unreacted starting materials .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- FT-IR : Confirm the presence of amide C=O (~1650–1680 cm⁻¹), thiadiazole C=N (~1595 cm⁻¹), and C-S-C (~690 cm⁻¹) stretches .
- ¹H-NMR : Identify protons adjacent to electronegative groups (e.g., CH₂Cl at δ ~4.0–4.2 ppm, thiadiazole NH at δ ~10–12 ppm) .
- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding patterns (e.g., N–H···N interactions) to confirm stereoelectronic properties .
Q. What preliminary biological screening assays are suitable for this compound?
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial Screening : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing zone-of-inhibition data to standard antibiotics .
Advanced Research Questions
Q. How can computational tools improve the design of derivatives with enhanced bioactivity?
- Strategy :
Quantum Chemical Calculations : Use Gaussian or ORCA to model electron density maps, identifying reactive sites (e.g., chloroethyl group) for functionalization .
Molecular Docking : Screen derivatives against target proteins (e.g., PFOR enzyme in anaerobic pathogens) using AutoDock Vina to predict binding affinities .
- Experimental Validation : Prioritize derivatives with computed binding energies ≤ −8 kcal/mol for synthesis and testing .
Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?
- Key Findings :
- Thiadiazole Core : Substitution at the 5-position (e.g., ethyl vs. phenyl) significantly alters lipophilicity and membrane permeability .
- Chloroacetamide Moiety : The Cl atom enhances electrophilicity, promoting covalent interactions with cysteine residues in target enzymes .
- Data-Driven Design : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to improve metabolic stability while maintaining potency .
Q. How can reaction conditions be optimized to address low yield or purity issues?
- Troubleshooting :
- Solvent Effects : Switch from THF to DMF to enhance solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for complex mixtures .
- Process Control : Implement in-line FTIR or HPLC monitoring to detect side reactions (e.g., hydrolysis of the chloro group) .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in reported biological activities of analogs?
- Case Study : Conflicting IC₅₀ values for anticancer activity may arise from assay variability (e.g., serum concentration in cell culture media).
- Resolution :
Standardize Protocols : Follow NIH guidelines for cell viability assays (e.g., consistent seeding density, incubation time) .
Meta-Analysis : Compare data across >3 independent studies to identify consensus trends .
Q. Why do synthesis yields vary across published methods?
- Root Cause : Differences in solvent polarity (e.g., pyridine vs. dioxane) affect intermediate stability .
- Mitigation : Conduct kinetic studies to identify rate-limiting steps (e.g., amide bond formation) and adjust reaction parameters (temperature, stirring rate) .
Methodological Tables
Table 1 : Key Synthetic Parameters for High-Yield Production
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dioxane | ↑ Solubility |
| Temperature | 80–90°C | ↑ Reaction Rate |
| Base | Triethylamine (TEA) | ↓ Side Reactions |
| Purification | Ethanol Recrystallization | ↑ Purity |
| Source: |
Table 2 : Biological Activity Benchmarks for Analogous Compounds
| Derivative | IC₅₀ (Anticancer, μM) | MIC (Antimicrobial, μg/mL) |
|---|---|---|
| 5-Ethyl-thiadiazole | 12.4 ± 1.2 | 8.5 (S. aureus) |
| 5-Phenyl-thiadiazole | 28.9 ± 3.1 | 32.0 (E. coli) |
| Source: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
